(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24F3N5OS and its molecular weight is 475.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in prostaglandin production . This leads to a reduction in inflammation and associated symptoms .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N5OS/c24-23(25,26)17-7-8-20(27-14-17)29-10-12-30(13-11-29)21(32)16-4-3-9-31(15-16)22-28-18-5-1-2-6-19(18)33-22/h1-2,5-8,14,16H,3-4,9-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLMFVYWQAYDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.